molecular formula C11H9N3O4 B3411651 1-methyl-3-[(3-nitrophenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 920941-20-4

1-methyl-3-[(3-nitrophenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B3411651
CAS No.: 920941-20-4
M. Wt: 247.21 g/mol
InChI Key: YTDVTGWVCHRQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-[(3-nitrophenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound with a complex structure that includes a pyrrole ring, a nitrophenyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-[(3-nitrophenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of a pyrrole derivative with a nitrophenylamine under specific conditions. One common method involves the use of a coupling reaction between a pyrrole-2,5-dione and a nitrophenylamine in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-[(3-nitrophenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

1-methyl-3-[(3-nitrophenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 1-methyl-3-[(3-nitrophenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to the modulation of biochemical pathways. The compound may inhibit or activate certain enzymes, affecting cellular processes such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-[(4-nitrophenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione: Similar structure but with a different position of the nitro group.

    1-methyl-3-[(3-aminophenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione: Similar structure but with an amino group instead of a nitro group.

Uniqueness

1-methyl-3-[(3-nitrophenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

920941-20-4

Molecular Formula

C11H9N3O4

Molecular Weight

247.21 g/mol

IUPAC Name

1-methyl-3-(3-nitroanilino)pyrrole-2,5-dione

InChI

InChI=1S/C11H9N3O4/c1-13-10(15)6-9(11(13)16)12-7-3-2-4-8(5-7)14(17)18/h2-6,12H,1H3

InChI Key

YTDVTGWVCHRQFZ-UHFFFAOYSA-N

SMILES

CN1C(=O)C=C(C1=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CN1C(=O)C=C(C1=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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